molecular formula C38H48N2O2 B14372511 4,8-Bis(4-octylanilino)naphthalene-1,5-dione CAS No. 91023-91-5

4,8-Bis(4-octylanilino)naphthalene-1,5-dione

Cat. No.: B14372511
CAS No.: 91023-91-5
M. Wt: 564.8 g/mol
InChI Key: KFIMILFPCXPHMB-UHFFFAOYSA-N
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Description

4,8-Bis(4-octylanilino)naphthalene-1,5-dione is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two octylanilino groups attached to a naphthalene-1,5-dione core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Bis(4-octylanilino)naphthalene-1,5-dione typically involves the reaction of 1,5-dihydroxynaphthalene with 4-octylaniline in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using vanadium oxide catalysts. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,8-Bis(4-octylanilino)naphthalene-1,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

Scientific Research Applications

4,8-Bis(4-octylanilino)naphthalene-1,5-dione has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 4,8-Bis(4-octylanilino)naphthalene-1,5-dione involves its interaction with specific molecular targets and pathways. The compound’s quinone core allows it to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death or other biological effects. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism .

Comparison with Similar Compounds

Uniqueness: 4,8-Bis(4-octylanilino)naphthalene-1,5-dione stands out due to its unique structural features, which combine the properties of naphthalene-1,5-dione with octylanilino groups. This combination imparts enhanced solubility, stability, and specific reactivity, making it a valuable compound for various applications .

Properties

CAS No.

91023-91-5

Molecular Formula

C38H48N2O2

Molecular Weight

564.8 g/mol

IUPAC Name

5-hydroxy-8-(4-octylanilino)-4-(4-octylphenyl)iminonaphthalen-1-one

InChI

InChI=1S/C38H48N2O2/c1-3-5-7-9-11-13-15-29-17-21-31(22-18-29)39-33-25-27-36(42)38-34(26-28-35(41)37(33)38)40-32-23-19-30(20-24-32)16-14-12-10-8-6-4-2/h17-28,39,42H,3-16H2,1-2H3

InChI Key

KFIMILFPCXPHMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)NC2=C3C(=O)C=CC(=NC4=CC=C(C=C4)CCCCCCCC)C3=C(C=C2)O

Origin of Product

United States

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